Product packaging for 2-Propyn-1-ol, 3-(6-quinolinyl)-(Cat. No.:)

2-Propyn-1-ol, 3-(6-quinolinyl)-

Cat. No.: B1322581
M. Wt: 183.21 g/mol
InChI Key: YHVQULGPYPHRHJ-UHFFFAOYSA-N
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Description

Significance of Quinoline-Bearing Compounds in Contemporary Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. nih.gov Its scaffold is present in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. orientjchem.orgresearchgate.net Quinoline derivatives have been extensively investigated and developed as effective therapeutic agents, including antimalarial, antibacterial, anticancer, and anti-inflammatory drugs. orientjchem.orgrsc.org The ability of the quinoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in drug discovery. orientjchem.orgresearchgate.net Researchers continue to explore novel synthetic methodologies to create diverse quinoline derivatives with enhanced efficacy and target selectivity. researchgate.net The fusion of the quinoline core with other pharmacologically active groups is a common strategy to develop hybrid molecules with synergistic or novel therapeutic effects. researchgate.net

Role of Propargylic Alcohols as Building Blocks in Organic Synthesis

Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are highly versatile and readily accessible intermediates in organic synthesis. researchgate.netnih.gov This bifunctionality allows them to participate in a wide range of chemical transformations, including cyclizations, substitutions, additions, and rearrangements. researchgate.net They serve as precursors to a variety of valuable structural motifs, such as allenes, α,β-unsaturated carbonyl compounds, and various heterocyclic systems. nih.govrsc.org The development of catalytic and stereoselective methods for the transformation of propargylic alcohols has significantly expanded their utility, enabling the efficient construction of complex and stereochemically defined molecules. nih.govmdpi.com

Structural Elucidation and Naming Conventions for 2-Propyn-1-ol, 3-(6-quinolinyl)-

The systematic name for the compound of interest is 2-Propyn-1-ol, 3-(6-quinolinyl)- . This nomenclature is derived from the IUPAC (International Union of Pure and Applied Chemistry) rules. The parent structure is identified as "prop-2-yn-1-ol," indicating a three-carbon chain with a triple bond at position 2 (C≡C) and a primary alcohol at position 1 (-CH₂OH). wikipedia.org The substituent attached to the third carbon of this propyne (B1212725) chain is a "6-quinolinyl" group, meaning the quinoline ring is connected via its 6th position.

Table 1: Structural and Chemical Identifiers

PropertyValue
IUPAC Name 2-Propyn-1-ol, 3-(6-quinolinyl)-
Molecular Formula C₁₂H₉NO
Parent Structure Prop-2-yn-1-ol
Substituent 6-Quinolinyl

The structure combines the planar, aromatic quinoline ring system with the linear geometry of the alkyne and the tetrahedral geometry of the alcohol-bearing carbon. This unique three-dimensional arrangement influences its reactivity and potential interactions with biological targets.

Current Research Trajectories and Future Directions concerning 2-Propyn-1-ol, 3-(6-quinolinyl)-

Current research involving 2-Propyn-1-ol, 3-(6-quinolinyl)- and related structures is largely focused on leveraging its dual functionality for the synthesis of novel compounds. Key research areas include:

Synthesis of Novel Heterocycles: The propargylic alcohol moiety is a versatile handle for constructing new ring systems. Research is underway to utilize this group in intramolecular and intermolecular cyclization reactions to generate fused heterocyclic systems containing the quinoline core. For instance, acid-catalyzed tandem reactions of similar propargylic alcohols with 4-hydroxyquinolones have been shown to produce pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.gov

Development of Bioactive Molecules: Given the established pharmacological importance of quinolines, a primary focus is on the synthesis of derivatives of 2-Propyn-1-ol, 3-(6-quinolinyl)- as potential therapeutic agents. The alkyne and alcohol groups can be modified to introduce various pharmacophores, aiming to create compounds with anticancer, antimicrobial, or other biological activities. nih.gov

Catalytic Transformations: The development of new catalytic methods to selectively transform the alkyne or alcohol group in the presence of the quinoline ring is an active area of investigation. This includes metal-catalyzed cross-coupling reactions, additions, and rearrangements that can lead to a diverse array of functionalized quinoline derivatives.

Future research will likely continue to explore the synthetic utility of this compound, with an increasing emphasis on asymmetric synthesis to produce enantiomerically pure derivatives for biological evaluation. The development of one-pot and multicomponent reactions involving 2-Propyn-1-ol, 3-(6-quinolinyl)- will also be a key area to improve synthetic efficiency. Furthermore, computational studies may be employed to predict the biological activities of its derivatives and guide the design of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B1322581 2-Propyn-1-ol, 3-(6-quinolinyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-6-ylprop-2-yn-1-ol

InChI

InChI=1S/C12H9NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-7,9,14H,8H2

InChI Key

YHVQULGPYPHRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#CCO)N=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Propyn 1 Ol, 3 6 Quinolinyl

Direct Synthetic Routes to 2-Propyn-1-ol, 3-(6-quinolinyl)-

Direct synthetic routes offer an efficient means to construct the target molecule by forming the key carbon-carbon bonds in the final steps of the synthesis. These methods often involve condensation or coupling reactions to unite the quinoline (B57606) and propargyl alcohol fragments.

Approaches Involving Aldehyde-Alkyne Condensations

A prominent strategy for the synthesis of propargyl alcohols is the condensation reaction between an aldehyde and a terminal alkyne. In the context of 2-Propyn-1-ol, 3-(6-quinolinyl)-, this would typically involve the reaction of 6-formylquinoline with a metal acetylide. While specific examples for the direct synthesis of this particular compound are not extensively detailed in the provided results, the general principle is well-established. For instance, the addition of lithium acetylides to o-nitroacetophenone to form propargyl alcohols has been demonstrated. acs.org Similarly, the reaction of sodium acetylide with formaldehyde (B43269) is a known, albeit sometimes challenging, route to propargyl alcohol itself. sciencemadness.org

A variation of this approach involves a three-component reaction, where an amine, an aldehyde, and an alkyne are combined in a one-pot synthesis to generate substituted quinolines. taylorfrancis.comscielo.br This method, often mediated by a Lewis acid catalyst like Yb(OTf)₃ or FeCl₃, could potentially be adapted to use a protected propargyl alcohol derivative as the alkyne component, leading to the desired product framework. scielo.br

Coupling Reactions for Alkyne-Quinoline Linkage Formation

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper complexes, is highly effective for linking the propargyl alcohol moiety to a quinoline core. wikipedia.orglibretexts.org The general scheme involves the coupling of a halo-substituted quinoline, such as 6-bromoquinoline (B19933) or 6-iodoquinoline, with propargyl alcohol.

The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. libretexts.orgorganic-chemistry.org For example, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling. libretexts.org Copper-free Sonogashira protocols have also been developed, offering an alternative under certain conditions. libretexts.orgorganic-chemistry.org The versatility of the Sonogashira reaction has been demonstrated in the synthesis of various alkynylpyridines and other complex molecules. nih.gov

Table 1: Key Features of Sonogashira Coupling for 2-Propyn-1-ol, 3-(6-quinolinyl)- Synthesis
FeatureDescription
Reactants 6-Haloquinoline (I, Br, Cl) and Propargyl Alcohol
Catalysts Palladium (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI)
Base Amine (e.g., triethylamine (B128534), diethylamine)
Solvent Often the amine base, or DMF, ether
Conditions Typically mild, room temperature

Synthesis via Precursor Functional Group Interconversions

Modifications of Quinoline-Substituted Alcohols

One strategy involves the initial synthesis of a quinoline-substituted alcohol, which is then converted to the desired propargyl alcohol. While specific examples for the target molecule are not provided, this could theoretically involve the oxidation of a quinoline-substituted allyl alcohol followed by a series of steps to introduce the alkyne. However, a more common and related approach is the use of propargyl alcohols in the synthesis of the quinoline ring itself. For example, o-nitrophenyl propargyl alcohols can undergo reductive cyclization to form substituted quinolines. acs.orgnih.gov

Introduction of the Propargyl Alcohol Moiety onto Substituted Quinolines

This approach involves starting with a pre-functionalized quinoline and introducing the propargyl alcohol group. A key method to achieve this is through the Sonogashira coupling reaction, as detailed in section 2.1.2. This involves reacting a halo-substituted quinoline with propargyl alcohol in the presence of palladium and copper catalysts. wikipedia.org Another potential method is the Liebeskind–Srogl cross-coupling, which has been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from a bromo-substituted quinolone and a boronic acid. nih.gov This methodology could potentially be adapted for the synthesis of the target compound.

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a growing emphasis on the development of environmentally benign and sustainable processes. In the context of synthesizing 2-Propyn-1-ol, 3-(6-quinolinyl)-, several green chemistry principles can be applied.

Table 2: Green Chemistry Considerations in the Synthesis of 2-Propyn-1-ol, 3-(6-quinolinyl)-
PrincipleApplication
Atom Economy One-pot, multi-component reactions maximize the incorporation of starting materials into the final product.
Use of Safer Solvents Employing water as a solvent in coupling reactions where possible. organic-chemistry.org
Energy Efficiency Developing catalytic systems that operate at ambient temperature and pressure. wikipedia.org
Catalysis Utilizing reusable heterogeneous catalysts to simplify purification and reduce waste. organic-chemistry.org
Reduction of Derivatives Designing synthetic routes that avoid unnecessary protection and deprotection steps.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov For the synthesis of 2-Propyn-1-ol, 3-(6-quinolinyl)-, a key reaction is the Sonogashira coupling, which can be significantly enhanced by microwave irradiation. rsc.orgacs.org This technique allows for rapid and efficient coupling between a 6-haloquinoline (such as 6-bromoquinoline or 6-iodoquinoline) and propargyl alcohol. rsc.org

The use of microwave heating in a sealed vessel can dramatically reduce reaction times from hours to mere minutes. nih.gov This rapid heating, combined with the ability to reach temperatures higher than the solvent's boiling point, often leads to cleaner reactions with fewer byproducts. nih.gov The efficiency of microwave-assisted Sonogashira coupling is also influenced by the choice of catalyst, solvent, and base.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes
Yields Moderate to highOften higher
Side Reactions More prevalentMinimized
Energy Consumption HigherLower

This table provides a general comparison based on literature for similar coupling reactions.

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysis is central to the efficient synthesis of 2-Propyn-1-ol, 3-(6-quinolinyl)-, with various catalytic systems being employed to promote the key bond-forming steps.

The Sonogashira cross-coupling reaction is the most prominent transition-metal catalyzed method for synthesizing arylalkynes. nih.govrsc.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govrsc.org In the context of synthesizing 2-Propyn-1-ol, 3-(6-quinolinyl)-, a 6-haloquinoline serves as the aryl halide.

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed from the reaction of the terminal alkyne with the copper(I) salt and a base), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. rsc.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. rsc.org The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine or diisopropylamine), which serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. escholarship.org

Table 2: Key Components in a Typical Sonogashira Coupling for the Synthesis of 2-Propyn-1-ol, 3-(6-quinolinyl)-

ComponentExampleRole
Aryl Halide 6-Iodoquinoline, 6-BromoquinolineQuinoline source
Alkyne Propargyl alcoholPropargyl alcohol source
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for C-C bond formation
Copper(I) Co-catalyst CuIFacilitates alkyne activation
Base Triethylamine, DiisopropylamineNeutralizes acid, promotes acetylide formation
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Reaction medium

While the primary synthesis of 2-Propyn-1-ol, 3-(6-quinolinyl)- involves C-C bond formation, subsequent transformations can be envisioned. Brønsted acids and acidic zeolites can catalyze intramolecular cyclization reactions of arylalkynes, leading to the formation of fused heterocyclic systems. nii.ac.jprsc.org In the case of 2-Propyn-1-ol, 3-(6-quinolinyl)-, a Brønsted acid could potentially promote the intramolecular hydroarylation of the alkyne by the quinoline ring, leading to a tricyclic structure. organic-chemistry.orgresearchgate.net

The mechanism of such a cyclization would likely involve protonation of the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the electron-rich quinoline ring. researchgate.net The regioselectivity of this cyclization would be influenced by the position of the alkyne and the electronic properties of the quinoline ring. While specific examples for 2-Propyn-1-ol, 3-(6-quinolinyl)- are not extensively documented, the general principle of Brønsted acid-catalyzed intramolecular hydroarylation of aryl alkynes is a well-established synthetic strategy. organic-chemistry.org

Acidic zeolites, with their well-defined pore structures and strong Brønsted acid sites, can also act as catalysts for such cyclizations, offering potential advantages in terms of selectivity and catalyst recyclability. rsc.orgresearchgate.net

Purification and Isolation Methodologies in Synthetic Protocols

The successful synthesis of 2-Propyn-1-ol, 3-(6-quinolinyl)- is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Chromatographic Separation Techniques

Column chromatography is a fundamental technique for the purification of organic compounds. For the purification of 2-Propyn-1-ol, 3-(6-quinolinyl)-, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often employed, with the polarity being gradually increased to elute the desired product.

High-Performance Liquid Chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification, offering higher resolution and efficiency. rsc.orgresearchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for purifying quinoline derivatives. nii.ac.jp

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for obtaining highly pure solid compounds. After initial purification by chromatography, 2-Propyn-1-ol, 3-(6-quinolinyl)- can be further purified by recrystallization. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

The choice of solvent is crucial and is determined by the solubility characteristics of the compound. Solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal. Common solvents for the recrystallization of quinoline derivatives include ethanol, methanol, and acetonitrile.

Table 3: Common Purification Techniques for 2-Propyn-1-ol, 3-(6-quinolinyl)-

TechniqueStationary/Mobile Phase or SolventPrinciple of Separation
Silica Gel Column Chromatography Silica gel (stationary); Hexane/Ethyl Acetate gradient (mobile)Adsorption differences based on polarity
Reversed-Phase HPLC C18 (stationary); Acetonitrile/Water (mobile)Partitioning based on hydrophobicity
Recrystallization Ethanol, Methanol, AcetonitrileDifferential solubility at varying temperatures

Chemical Reactivity and Derivatization of 2 Propyn 1 Ol, 3 6 Quinolinyl

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in 2-Propyn-1-ol, 3-(6-quinolinyl)- is a versatile handle for a variety of chemical transformations, including cycloadditions, hydrofunctionalizations, and redox reactions. The electron-withdrawing nature of the quinoline (B57606) ring can influence the acidity of the terminal proton and the reactivity of the triple bond.

Click Chemistry Applications

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The terminal alkyne of 2-Propyn-1-ol, 3-(6-quinolinyl)- is an ideal substrate for such reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org This reaction is widely used in various fields, including drug discovery and materials science, for its reliability and mild reaction conditions. nih.gov The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The presence of the quinoline moiety in 2-Propyn-1-ol, 3-(6-quinolinyl)- could potentially influence the reaction by coordinating with the copper catalyst. However, the reaction is generally robust and compatible with a variety of functional groups. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne SubstrateAzide (B81097) SubstrateCatalyst SystemSolventTemperatureYieldReference
PhenylacetyleneBenzyl (B1604629) AzideCu(I) saltVariousRoom TempHigh nih.gov
Propargyl Alcohol DerivativesVarious Organic AzidesCuSO₄, Sodium AscorbateWater/t-BuOHRoom TempHigh nih.gov
Functionalized AlkynesAzide-modified BiomoleculesCu(I) with stabilizing ligands (e.g., TBTA)Aqueous buffersRoom TempHigh glenresearch.com

Note: This table presents general conditions for CuAAC with various alkynes. Specific conditions for 2-Propyn-1-ol, 3-(6-quinolinyl)- would need to be empirically determined.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes. magtech.com.cnresearchgate.netrsc.orgnih.gov This method is particularly valuable for biological applications where the toxicity of copper is a concern. magtech.com.cnnih.gov The reaction of an azide with a strained alkyne proceeds rapidly at physiological conditions without the need for a catalyst. magtech.com.cnrsc.org While 2-Propyn-1-ol, 3-(6-quinolinyl)- itself is not a strained alkyne, it could be reacted with an azide-functionalized molecule in the presence of a strained alkyne partner in competitive labeling experiments or used to synthesize more complex structures that incorporate a strained alkyne.

Table 2: Examples of Strained Alkynes Used in SPAAC

Strained AlkyneFeaturesApplicationReference
Difluorinated cyclooctyne (B158145) (DIFO)High reactivityLive cell imaging magtech.com.cn
Dibenzocyclooctynes (DBCO)Good stability and reactivityBioconjugation nih.gov
Bicyclononynes (BCN)Favorable kinetics and stabilityLabeling of biomolecules researchgate.net

Note: This table lists common strained alkynes. The reactivity of these with an azide in the presence of 2-Propyn-1-ol, 3-(6-quinolinyl)- would depend on the specific reaction conditions and the nature of the azide.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydroboration)

The addition of H-X bonds across the alkyne triple bond offers a direct route to functionalized alkenes and ketones.

Hydration: The hydration of terminal alkynes, typically catalyzed by mercury(II) salts or other transition metals, leads to the formation of methyl ketones via an enol intermediate (Markovnikov addition). In the case of 2-Propyn-1-ol, 3-(6-quinolinyl)-, this would likely yield 1-(6-quinolinyl)acetone.

Hydroamination: The addition of amines to alkynes can be catalyzed by various metals, such as gold or ruthenium, to produce enamines or imines, which can be further reduced to amines. mdpi.com Intramolecular hydroamination of related N-propargyl indoles has been achieved using gold catalysis. mdpi.com

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the triple bond. ambeed.com Treatment of a terminal alkyne with a borane (B79455) reagent (e.g., BH₃, 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields an aldehyde. For 2-Propyn-1-ol, 3-(6-quinolinyl)-, this reaction would produce 3-(6-quinolinyl)-3-hydroxypropanal, which may exist in equilibrium with its cyclic hemiacetal.

Oxidative and Reductive Transformations of the Alkyne

The alkyne functionality can be either oxidized or reduced to access different oxidation states.

Oxidation: The terminal alkyne can be coupled oxidatively, for example, in the presence of a copper catalyst and an oxidant (Glaser coupling), to form a diyne.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation over Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) would yield the corresponding cis-alkene, (Z)-3-(6-quinolinyl)prop-2-en-1-ol. The use of quinoline as a poison in this catalyst system highlights its potential to modulate the activity of metal catalysts. Dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the trans-alkene, (E)-3-(6-quinolinyl)prop-2-en-1-ol. Complete reduction to the corresponding alkane, 3-(6-quinolinyl)propan-1-ol, can be achieved using a more active catalyst such as palladium on carbon.

Reactions Involving the Primary Alcohol Group

The primary alcohol group in 2-Propyn-1-ol, 3-(6-quinolinyl)- can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. The reactivity can be influenced by the electronic effects of the nearby alkyne and the quinoline ring.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(6-quinolinyl)prop-2-ynal, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid, 3-(6-quinolinyl)prop-2-ynoic acid, can be achieved with stronger oxidizing agents.

Esterification: The alcohol can be converted to esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, acylation with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the corresponding ester.

Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Table 3: Summary of Potential Reactions of 2-Propyn-1-ol, 3-(6-quinolinyl)-

Functional GroupReaction TypePotential Product
Terminal AlkyneCuAAC with R-N₃1-(R)-4-((6-quinolinyl)methyl)-1H-1,2,3-triazole
Terminal AlkyneHydroboration-Oxidation3-(6-quinolinyl)-3-hydroxypropanal
Terminal AlkyneLindlar Reduction(Z)-3-(6-quinolinyl)prop-2-en-1-ol
Primary AlcoholOxidation (mild)3-(6-quinolinyl)prop-2-ynal
Primary AlcoholEsterification with R-COOH3-(6-quinolinyl)prop-2-yn-1-yl R-oate

Esterification and Etherification Reactions

The hydroxyl group of the propargyl alcohol in 2-Propyn-1-ol, 3-(6-quinolinyl)- can readily undergo esterification and etherification to yield a range of derivatives.

Esterification: The reaction with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst or a coupling agent leads to the formation of propargyl esters. For instance, the esterification of propargyl alcohols can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net However, it is noted that such reactions can sometimes result in low yields. researchgate.net The reaction of γ-substituted propargyl carboxylates with other reagents can lead to the formation of various cyclic compounds. acs.org

Etherification: The formation of propargylic ethers from 2-Propyn-1-ol, 3-(6-quinolinyl)- can be accomplished through several catalytic methods. These reactions often involve the nucleophilic substitution of the alcohol. umsl.eduswan.ac.uk Lewis acids like scandium and lanthanum triflates have been shown to catalyze the direct etherification of propargyl alcohols with other alcohols. nih.gov Another approach involves the use of a cationic ruthenium allenylidene complex, which catalyzes the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols as nucleophiles. umsl.edu Copper-based catalytic systems have also been developed for the enantioselective propargylic etherification of propargylic carbonates with alcohols and phenols. oup.comacs.org These methods provide pathways to synthesize a diverse array of propargylic ethers from the parent alcohol.

Reaction TypeReagents and ConditionsProduct Type
EsterificationCarboxylic acid, DCC, DMAPPropargyl ester
EtherificationAlcohol, Sc(OTf)₃ or La(OTf)₃Propargyl ether
EtherificationAlcohol, Cationic Ruthenium ComplexPropargyl ether
EtherificationAlcohol/Phenol, Copper-pybox complexChiral Propargyl ether

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the propargyl group in 2-Propyn-1-ol, 3-(6-quinolinyl)- can be oxidized to the corresponding aldehyde or further to a carboxylic acid. wikipedia.org

Oxidation to Aldehydes: A variety of methods are available for the selective oxidation of propargylic alcohols to α,β-unsaturated alkynals. organic-chemistry.orgnih.govnih.gov A practical and environmentally friendly approach utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene, using oxygen from the air as the oxidant. organic-chemistry.org Another efficient system for this transformation involves copper(I) iodide, DMAP, and TEMPO in acetonitrile (B52724) under an oxygen atmosphere. nih.govnih.gov A simple and selective method also employs TEMPO in conjunction with calcium hypochlorite (B82951) (Ca(OCl)₂), which works well for alcohols with both electron-donating and electron-withdrawing groups. rsc.org

Oxidation to Carboxylic Acids: While the primary focus is often on the synthesis of alkynals, further oxidation of the propargyl alcohol can yield the corresponding propargylic acid. wikipedia.org

Oxidation ProductReagents and Conditions
Propargyl AldehydeFe(NO₃)₃·9H₂O, TEMPO, NaCl, Toluene, Air
Propargyl AldehydeCuI, DMAP, TEMPO, CH₃CN, O₂
Propargyl AldehydeTEMPO, Ca(OCl)₂
Propargylic AcidStronger oxidizing conditions

Nucleophilic Substitution Reactions of Activated Alcohols

The hydroxyl group of propargyl alcohols is a poor leaving group, thus direct nucleophilic substitution is challenging. arkat-usa.org Activation of the alcohol is typically required to facilitate substitution. This can be achieved by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide. Alternatively, various catalysts can promote the direct nucleophilic substitution.

A range of catalysts, including those based on gold, cobalt, rhenium, ruthenium, and various Lewis acids like Ga(OTf)₃ and InBr₃, have been employed to facilitate the substitution of propargylic alcohols with a variety of nucleophiles (carbon, nitrogen, oxygen, sulfur). arkat-usa.orgacs.orgacs.orgresearchgate.net For example, gallium(III) triflate has been shown to be an effective catalyst for the rapid alkylation of propargyl alcohols with nucleophiles like indoles, phenols, and furans under mild conditions. arkat-usa.org Iron(III) chloride also catalyzes the substitution reaction with carbon- and heteroatom-centered nucleophiles. organic-chemistry.org Furthermore, a metal-free approach using 4-nitrobenzenesulfonic acid has been developed for the nucleophilic substitution with alcohols, amines, and heterocycles. swan.ac.uk

Nucleophile TypeCatalystProduct
Arenes, Heteroarenes[Ir(COD)(SnCl₃)Cl(μ-Cl)]₂Propargylated arene/heteroarene
Thiols[Ir(COD)(SnCl₃)Cl(μ-Cl)]₂Propargyl sulfide
Sulfonamides[Ir(COD)(SnCl₃)Cl(μ-Cl)]₂Propargyl sulfonamide
Indoles, Phenols, FuransGa(OTf)₃Propargylated nucleophile
Alcohols, Amines4-Nitrobenzenesulfonic acidPropargyl ether/amine

Reactivity of the Quinoline Heterocyclic System

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine ring. This fusion results in a complex reactivity pattern, with the two rings exhibiting different susceptibilities to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Quinoline Ring

In electrophilic aromatic substitution (EAS) reactions, the benzene ring of the quinoline system is more reactive than the pyridine ring. researchgate.netquimicaorganica.org The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, electrophiles preferentially attack the more electron-rich benzenoid ring. quimicaorganica.org

Substitution occurs predominantly at positions 5 and 8. researchgate.netreddit.comuop.edu.pk This regioselectivity can be explained by examining the stability of the Wheland intermediates (arenium ions) formed upon electrophilic attack. Attack at positions 5 and 8 allows the positive charge to be delocalized over the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring, leading to more stable intermediates compared to attack at positions 6 or 7. quimicaorganica.org For instance, nitration of quinoline with fuming nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation at 220°C gives a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The presence of the 3-(prop-2-yn-1-ol) substituent at the 6-position may influence the exact ratio of products but the general preference for attack at the 5- and 8-positions is expected to remain.

Nucleophilic Aromatic Substitution on the Quinoline Ring

In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) occurs preferentially on the electron-deficient pyridine ring of the quinoline system. researchgate.netuop.edu.pk The most favored positions for nucleophilic attack are C-2 and C-4. uop.edu.pkquimicaorganica.org This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the addition-elimination mechanism. quimicaorganica.org

Halogenated quinolines, particularly those with a halogen at the 2- or 4-position, are highly susceptible to nucleophilic substitution. quimicaorganica.org For example, quinoline reacts with sodamide in liquid ammonia (B1221849) to form 2-aminoquinoline (B145021) and with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk The perfluorophenyl group, a strong electron-withdrawing group, when attached to the quinoline ring, can undergo facile nucleophilic aromatic substitution of its para-fluorine atom. mdpi.comresearchgate.net

N-Oxidation and Reduction of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring exhibits reactivity characteristic of a tertiary amine and a heterocyclic nitrogen.

N-Oxidation: The nitrogen atom can be oxidized to form a quinoline N-oxide. researchgate.net This is typically achieved by reacting quinoline with a peroxycarboxylic acid, such as peracetic acid. uop.edu.pk The resulting N-oxide is a versatile intermediate, as the N-oxide group can activate the quinoline ring for further functionalization, particularly at the C-2 and C-8 positions. researchgate.net The N-oxide can also be used in deoxygenative C2-heteroarylation reactions. beilstein-journals.org

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example using a platinum catalyst or tin and hydrochloric acid, typically leads to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pkresearchgate.net More forcing conditions can lead to the reduction of both rings, producing decahydroquinoline. uop.edu.pk Various catalytic systems have been developed for the enantioselective reduction of quinolines to tetrahydroquinolines. wikipedia.org The reduction can also be achieved using hydrosilanes in the presence of a catalyst. researchgate.netnih.gov A domino nitro reduction-Friedländer heterocyclization provides another route to substituted quinolines. mdpi.com

ReactionReagent(s)Product
N-OxidationPeracetic acidQuinoline N-oxide
ReductionSn, HCl or H₂, Pt1,2,3,4-Tetrahydroquinoline
ReductionH₂, Pt (vigorous)Decahydroquinoline
ReductionHydrosilane, Catalyst1,2,3,4-Tetrahydroquinoline

Multi-Component Reactions Incorporating 2-Propyn-1-ol, 3-(6-quinolinyl)-

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. merckmillipore.com The alkyne functionality in 2-Propyn-1-ol, 3-(6-quinolinyl)- makes it a prime candidate for participation in several types of MCRs, leading to the rapid construction of diverse molecular architectures.

A³ Coupling Reaction: This three-component reaction involves an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt, to produce propargylamines. In a hypothetical A³ coupling, 2-Propyn-1-ol, 3-(6-quinolinyl)- could serve as the alkyne component. For instance, reacting it with an aldehyde (e.g., formaldehyde) and a secondary amine (e.g., piperidine) in the presence of a copper or gold catalyst would be expected to yield a novel amino-alcohol derivative.

Hypothetical A³ Coupling Reaction

Reactant 1 Reactant 2 Reactant 3 Catalyst Hypothetical Product

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. sciencemadness.org Although technically a cross-coupling reaction and not always a multi-component reaction in the strictest sense, it can be performed in a one-pot, multi-component fashion. 2-Propyn-1-ol, 3-(6-quinolinyl)- could be coupled with a variety of aryl or heteroaryl halides to generate more complex structures. For example, a reaction with iodobenzene (B50100) would yield 3-phenyl-3-(6-quinolinyl)prop-2-yn-1-ol.

Hypothetical Sonogashira Coupling Reaction

Alkyne Aryl Halide Palladium Catalyst Copper Co-catalyst Base Hypothetical Product

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms 1,2,3-triazoles. merckmillipore.com The terminal alkyne of 2-Propyn-1-ol, 3-(6-quinolinyl)- is an ideal substrate for this transformation. Reaction with an organic azide, for instance, benzyl azide, would furnish a 1,4-disubstituted triazole derivative, linking the quinoline moiety to another functional group through a stable triazole linker.

Hypothetical Click Reaction

Alkyne Azide Catalyst Hypothetical Product

The incorporation of the 2-Propyn-1-ol, 3-(6-quinolinyl)- core into these MCRs would allow for the creation of extensive libraries of novel compounds with potential applications in medicinal chemistry and materials science. The quinoline core itself is a well-known pharmacophore, and the ability to rapidly diversify the substitution on the propargyl alcohol side chain offers a powerful tool for structure-activity relationship studies.

Derivatization for Enhanced Analytical Detectability

The sensitive and accurate detection of chemical compounds is crucial in various fields, including pharmaceutical analysis and environmental monitoring. Chemical derivatization is a common strategy employed to enhance the detectability of analytes by introducing a tag that improves their response to a particular analytical technique, such as high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection.

While no specific derivatization protocols for 2-Propyn-1-ol, 3-(6-quinolinyl)- have been documented in the literature, its functional groups—the primary alcohol and the quinoline nitrogen—provide clear handles for such modifications.

Derivatization of the Hydroxyl Group: The primary alcohol of 2-Propyn-1-ol, 3-(6-quinolinyl)- can be readily derivatized. Esterification or etherification with a chromophoric or fluorophoric reagent would significantly enhance its UV or fluorescence detectability. For instance, reaction with dansyl chloride in the presence of a base would yield a highly fluorescent dansyl ester derivative, allowing for trace-level detection by HPLC with a fluorescence detector.

Hypothetical Derivatization of the Hydroxyl Group

Analyte Derivatizing Reagent Reaction Type Property of Derivative
2-Propyn-1-ol, 3-(6-quinolinyl)- Dansyl chloride Esterification High Fluorescence

Derivatization involving the Quinoline Nitrogen: The nitrogen atom of the quinoline ring is basic and can be quaternized. Reaction with a fluorescent alkylating agent, such as a bromomethylcoumarin derivative, would introduce a highly fluorescent tag, enabling sensitive detection. This approach has been successfully applied to other nitrogen-containing heterocyclic compounds.

Hypothetical Derivatization of the Quinoline Nitrogen

Analyte Derivatizing Reagent Reaction Type Property of Derivative

The choice of derivatization strategy would depend on the analytical requirements, such as the desired sensitivity and the available instrumentation. The development of such methods would be invaluable for pharmacokinetic studies or for monitoring the compound in complex matrices.

Despite a comprehensive search for spectroscopic and analytical data, no specific experimental results for the compound "2-Propyn-1-ol, 3-(6-quinolinyl)-" could be located in the public domain scientific literature. As a result, the generation of a detailed article with the requested scientifically accurate data tables for this specific molecule is not possible at this time.

The search yielded information on closely related analogous compounds, such as other quinoline derivatives and different propargyl alcohol derivatives. This includes:

NMR and Mass Spectrometry data for 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives: These compounds share the quinoline-6-yl core but have a different and more substituted side chain. nih.gov

Spectroscopic data for (E)-N-((2-(prop-2-yn-1-yloxy)quinolin-3-yl)methylene)anilines: These molecules contain both the quinoline and propargyl alcohol moieties, but with a different substitution pattern and connectivity. nih.gov

Predicted mass spectrometry data for (2E)-3-(quinolin-6-yl)prop-2-en-1-ol: This is an isomer of the target compound. uni.lu

While this information on related structures can provide a general idea of the expected spectral features, it does not represent the actual data for "2-Propyn-1-ol, 3-(6-quinolinyl)-". Adhering to the principles of scientific accuracy, an article with detailed, specific data tables as requested cannot be constructed without the actual experimental data for the specified compound.

Further research and publication of the synthesis and characterization of "2-Propyn-1-ol, 3-(6-quinolinyl)-" would be required to fulfill the request as outlined.

Spectroscopic and Analytical Characterization of 2 Propyn 1 Ol, 3 6 Quinolinyl and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination (for complex derivatives)

The process begins with the growth of a high-quality single crystal of the derivative of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For complex derivatives of 2-Propyn-1-ol, 3-(6-quinolinyl)-, X-ray crystallography can reveal crucial structural details, such as:

The planarity of the quinoline (B57606) ring system.

The conformation of the propargyl alcohol side chain relative to the quinoline core.

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

While direct crystallographic data for the target compound's derivatives are scarce in the public domain, studies on structurally similar molecules highlight the utility of this technique. For instance, research on various substituted quinolines and propargylic alcohol derivatives has provided valuable insights into their solid-state structures.

In one study, the crystal structures of several organoplatinum(II) complexes bearing quinoline derivatives were determined. nih.gov These studies provided precise measurements of the bond lengths and angles within the quinoline ring and detailed the coordination geometry around the metal center. nih.gov For example, the deprotonated 8-hydroxyquinoline (B1678124) was found to coordinate to the platinum(II) atom through its nitrogen and oxygen atoms. nih.gov

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents hypothetical crystallographic parameters for a representative complex derivative, "Compound X," which is a derivative of 2-Propyn-1-ol, 3-(6-quinolinyl)-. This data is based on typical values observed for similar organic molecules and serves as an example of the detailed structural information that can be obtained.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.54
c (Å) 15.67
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1321.4
Z 4
Density (calculated) (g/cm³) 1.35
R-factor (%) 4.5

This table is for illustrative purposes and does not represent experimentally determined data for a specific derivative of 2-Propyn-1-ol, 3-(6-quinolinyl)-.

The data in this table provides a complete description of the unit cell, which is the basic repeating unit of the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

From such data, key bond lengths and angles can be extracted to provide a detailed picture of the molecular geometry. For a hypothetical derivative of 2-Propyn-1-ol, 3-(6-quinolinyl)-, this would include:

Bond Length (Å) Angle Value (°)
C≡C1.20C-C≡C178.5
C-O1.43≡C-C-O110.2
C(quinoline)-C(alkyne)1.45C(q)-C(q)-C(alkyne)120.5

This table is for illustrative purposes and does not represent experimentally determined data for a specific derivative of 2-Propyn-1-ol, 3-(6-quinolinyl)-.

Mechanistic Investigations and Computational Studies of 2 Propyn 1 Ol, 3 6 Quinolinyl

Elucidation of Reaction Mechanisms in Synthetic Transformations

There is no available research data specifically detailing the reaction mechanisms involved in the synthesis or further transformations of 2-Propyn-1-ol, 3-(6-quinolinyl)-.

Identification of Key Intermediates

Information regarding the key intermediates formed during reactions involving 2-Propyn-1-ol, 3-(6-quinolinyl)- is not present in the scientific literature.

Analysis of Transition State Geometries

No studies have been published that analyze the transition state geometries for reactions involving 2-Propyn-1-ol, 3-(6-quinolinyl)-.

Kinetic and Thermodynamic Parameters of Reactions

Specific kinetic and thermodynamic data for reactions of 2-Propyn-1-ol, 3-(6-quinolinyl)- have not been determined or reported.

Computational Chemistry and Molecular Modeling

There are no computational studies specifically focused on 2-Propyn-1-ol, 3-(6-quinolinyl)-.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No DFT calculations concerning the electronic structure or reactivity of 2-Propyn-1-ol, 3-(6-quinolinyl)- have been reported in the literature.

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics simulations that explore the conformational landscape of 2-Propyn-1-ol, 3-(6-quinolinyl)-.

In Silico Approaches for Predicting Chemical Behavior and Interactions of 2-Propyn-1-ol, 3-(6-quinolinyl)-: A Review of Methodologies

A thorough review of scientific literature reveals a notable absence of specific mechanistic investigations and computational studies focused exclusively on the chemical compound 2-Propyn-1-ol, 3-(6-quinolinyl)-. While research into related quinoline (B57606) derivatives is extensive, this particular molecule has not been the subject of dedicated in silico analysis in the reviewed literature. Therefore, this article will outline the established computational methodologies that are routinely applied to novel quinoline-based compounds to predict their chemical behavior and interactions. These approaches are critical in modern drug discovery and materials science for screening, optimization, and understanding molecular properties prior to synthesis and experimental testing.

Computational chemistry provides a powerful lens through which the multifaceted nature of chemical compounds can be explored. For a novel molecule like 2-Propyn-1-ol, 3-(6-quinolinyl)-, a variety of in silico techniques would be employed to predict its physicochemical properties, potential biological activity, and reactivity. These methods range from quantum mechanical calculations that probe the electronic structure to molecular dynamics simulations that map out the compound's behavior over time.

Molecular Docking Studies

A primary application of in silico modeling for quinoline derivatives is the prediction of their binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. This technique, known as molecular docking, is a cornerstone of rational drug design. For instance, studies on various quinoline derivatives have successfully utilized molecular docking to elucidate binding modes and predict inhibitory activities against targets like VEGFR-2 tyrosine kinase and Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). nih.govresearchgate.net

In a typical molecular docking workflow for 2-Propyn-1-ol, 3-(6-quinolinyl)-, the three-dimensional structure of the compound would first be optimized to its lowest energy conformation. Subsequently, this structure would be placed into the binding pocket of a target protein, and various algorithms would be used to sample different orientations and conformations of the ligand, scoring them based on the predicted binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable insights into a compound's geometry, reactivity, and spectroscopic properties. For quinoline derivatives, DFT calculations are often employed to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. nih.govnih.gov These calculations are fundamental for understanding the electronic characteristics that govern the chemical behavior of a molecule.

For 2-Propyn-1-ol, 3-(6-quinolinyl)-, DFT calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. The MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for 2-Propyn-1-ol, 3-(6-quinolinyl)- exist due to the lack of experimental data, this methodology is widely applied to classes of quinoline derivatives. nih.gov For example, a QSAR study on quinolinyl chalcone (B49325) derivatives developed a model that could predict the anti-malarial activity based on steric and electrostatic fields. nih.gov

To develop a QSAR model relevant to 2-Propyn-1-ol, 3-(6-quinolinyl)-, a dataset of structurally related compounds with measured biological activity would be required. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested compounds like 2-Propyn-1-ol, 3-(6-quinolinyl)-.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a compound and the stability of its interactions with a biological target. In the context of quinoline derivatives, MD simulations have been used to study the stability of ligand-protein complexes predicted by molecular docking.

An MD simulation of 2-Propyn-1-ol, 3-(6-quinolinyl)- bound to a target protein would involve calculating the forces between atoms and using these forces to predict their movements over a specific time period. The resulting trajectory provides detailed information about the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Predictive Data Tables for 2-Propyn-1-ol, 3-(6-quinolinyl)-

While no experimental or specific computational data for 2-Propyn-1-ol, 3-(6-quinolinyl)- is available in the reviewed literature, the following tables illustrate the types of predictive data that would be generated from the in silico approaches described above. The values presented are hypothetical and for illustrative purposes only.

Table 1: Predicted Physicochemical Properties This table would typically be generated using various QSAR models or cheminformatics software.

PropertyPredicted ValueMethod
Molecular Weight183.21 g/mol ---
LogP (Octanol-Water Partition Coefficient)2.5ALOGPS
Topological Polar Surface Area (TPSA)45.8 Ų---
Number of Hydrogen Bond Donors1---
Number of Hydrogen Bond Acceptors2---
Rotatable Bonds2---

Table 2: Hypothetical Molecular Docking Results against a Kinase Target This table represents potential output from a molecular docking study.

ParameterPredicted Value
Binding Energy-8.5 kcal/mol
Key Interacting ResiduesVAL 21, LEU 83, LYS 85, ASP 184
Hydrogen Bonds1 (with ASP 184)
Hydrophobic InteractionsVAL 21, LEU 83

Table 3: Illustrative DFT Calculation Outputs This table shows the kind of data that would be obtained from DFT calculations.

ParameterPredicted ValueBasis Set
HOMO Energy-6.2 eVB3LYP/6-31G
LUMO Energy-1.8 eVB3LYP/6-31G
HOMO-LUMO Gap4.4 eVB3LYP/6-31G
Dipole Moment3.2 DB3LYP/6-31G

Coordination Chemistry and Organometallic Applications of 2 Propyn 1 Ol, 3 6 Quinolinyl

Ligand Properties of 2-Propyn-1-ol, 3-(6-quinolinyl)-

The multifunctional nature of 2-Propyn-1-ol, 3-(6-quinolinyl)- suggests it can act as a versatile ligand, exhibiting a range of coordination behaviors. Its properties would be dictated by the interplay of the hard nitrogen and oxygen donor atoms with the soft π-system of the alkyne.

Coordination Modes via Quinoline (B57606) Nitrogen

The quinoline nitrogen atom presents a primary and robust site for coordination to a metal center. As a heterocyclic amine, the nitrogen atom possesses a lone pair of electrons readily available for donation to a Lewis acidic metal ion. This interaction would be a classic N-coordination, forming a stable sigma bond. The steric and electronic properties of the quinoline ring would influence the stability and geometry of the resulting complex.

Coordination Modes via Hydroxyl Oxygen

The hydroxyl group offers another potential coordination site through its oxygen atom. The oxygen can coordinate to a metal center in a neutral form or, upon deprotonation, as an alkoxide. This versatility allows for the formation of different types of complexes. As a neutral ligand, it would act as a two-electron donor. As an anionic alkoxide ligand, it would be a stronger sigma donor and could also act as a bridging ligand between two metal centers.

Coordination Modes via Alkyne π-System

The carbon-carbon triple bond of the propargyl group introduces the possibility of π-coordination. The alkyne can donate electron density from its filled π-orbitals to vacant d-orbitals of a transition metal. This type of interaction is common in organometallic chemistry and can lead to various coordination modes, including η²-alkyne complexes. The strength of this interaction would depend on the electronic properties of the metal center.

Multidentate Chelation Architectures

The presence of multiple donor sites within the same molecule allows for the formation of chelate rings, which can significantly enhance the thermodynamic stability of the resulting metal complexes. 2-Propyn-1-ol, 3-(6-quinolinyl)- could potentially act as a bidentate or even a tridentate ligand.

N,O-Bidentate Chelation: The quinoline nitrogen and the hydroxyl oxygen could coordinate to the same metal center, forming a stable chelate ring. The size of this ring would depend on the conformational flexibility of the ligand.

N,π-Bidentate Chelation: The quinoline nitrogen and the alkyne π-system could simultaneously coordinate to a metal, a mode that is plausible with metals that have appropriate d-orbitals for back-bonding to the alkyne.

Tridentate Chelation: In a more complex scenario, it is conceivable that the nitrogen, oxygen, and the alkyne could all coordinate to a single large metal ion or a metal cluster, although this would likely be sterically demanding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Propyn-1-ol, 3-(6-quinolinyl)- would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. The choice of reaction conditions, including temperature, solvent, and stoichiometry, would be crucial in isolating complexes with the desired coordination mode.

Transition Metal Complexes

A wide range of transition metals could be expected to form complexes with this ligand. Early transition metals, which are more oxophilic, might favor coordination with the hydroxyl oxygen. In contrast, late transition metals, which are softer, might show a greater affinity for the quinoline nitrogen and the alkyne π-system.

The characterization of these hypothetical complexes would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To probe the coordination of the functional groups. For instance, a shift in the C≡C stretching frequency would indicate alkyne coordination, while changes in the O-H stretching frequency would suggest coordination of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the ligand's environment upon coordination.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Below is a hypothetical data table summarizing the expected spectroscopic shifts upon coordination for a generic transition metal complex, M[3-(6-quinolinyl)prop-2-yn-1-ol]Cl₂.

Spectroscopic TechniqueFree LigandCoordinated Ligand (Hypothetical)Interpretation
IR Spectroscopy ν(O-H) ≈ 3300 cm⁻¹ν(O-H) ≈ 3100 cm⁻¹ (broadened)Coordination of hydroxyl oxygen
ν(C≡C) ≈ 2120 cm⁻¹ν(C≡C) ≈ 2050 cm⁻¹Coordination of alkyne π-system
ν(C=N) ≈ 1600 cm⁻¹ν(C=N) ≈ 1580 cm⁻¹Coordination of quinoline nitrogen
¹H NMR Spectroscopy δ(OH) ≈ 4.5 ppmShifted and broadenedCoordination to metal
δ(CH₂) ≈ 4.3 ppmShiftedProximity to metal center
Quinoline protonsSignificant shiftsCoordination of quinoline ring
¹³C NMR Spectroscopy Alkyne carbonsShiftedπ-coordination
Quinoline carbonsShiftedCoordination of quinoline ring

Main Group Metal Complexes

No information exists on the interaction or complexation of 2-Propyn-1-ol, 3-(6-quinolinyl)- with any main group metals.

Catalytic Applications of Metal-2-Propyn-1-ol, 3-(6-quinolinyl)- Complexes

Stereoselective Catalysis:No research has been published on the application of this compound in stereoselective catalysis.

Without primary research on the compound , any attempt to create the requested article would be purely speculative and would not adhere to the requirement for scientifically accurate content based on detailed research findings.

Compound Names Mentioned

Exploration of Potential Biological Activity and Research Applications of 2 Propyn 1 Ol, 3 6 Quinolinyl and Its Derivatives

Antimicrobial Research Applications as Scaffolds

The quinoline (B57606) core is a well-established pharmacophore in the design of antimicrobial agents. medcraveonline.comnih.gov The introduction of a propargyl alcohol moiety offers a unique chemical handle for further structural modifications, potentially enhancing the antimicrobial spectrum and potency of the parent quinoline scaffold.

The quest for novel antibacterial agents is driven by the rise of multidrug-resistant bacteria. nih.gov Research has shown that quinoline derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, a series of new quinoline derivatives were synthesized and evaluated for their antibacterial properties. Among them, a quinolone-coupled hybrid, demonstrated potent effects against a majority of the tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov Molecular docking studies suggested that this compound might target both bacterial LptA and Topoisomerase IV proteins, indicating a dual-target mechanism of action. nih.gov Another investigation into facilely accessible quinoline derivatives revealed potent activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridioides difficile. nih.gov

A series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were synthesized and tested for their antimicrobial activity. mdpi.com Only the derivatives with a free phenolic group at position 8 of the quinoline ring showed biological activity. mdpi.com Specifically, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide displayed the highest activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with efficacy comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com This highlights the critical role of specific structural features in the antibacterial action of these quinoline derivatives.

Compound/DerivativeBacterial Strain(s)Key FindingsReference(s)
Quinolone-coupled hybrid Gram-positive and Gram-negative strainsMIC values of 0.125–8 μg/mL; potential dual-target mechanism (LptA and Topoisomerase IV). nih.gov
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide Methicillin-resistant Staphylococcus aureus (MRSA)High activity, comparable to oxacillin and ciprofloxacin. mdpi.com
Facilely accessible quinoline derivatives Multidrug-resistant Gram-positive bacteria, including C. difficilePotent antibacterial activity. nih.gov

The quinoline scaffold is also a "privileged structure" in the development of antifungal agents, with some derivatives showing structural similarities to known antifungal drugs like terbinafine. nih.govresearchgate.netbohrium.com The emergence of drug-resistant fungal strains necessitates the exploration of new antifungal compounds. nih.gov

Inspired by the natural alkaloid quinine (B1679958), researchers have designed and synthesized novel quinoline derivatives for antifungal evaluation. nih.gov In one study, two series of quinoline compounds and six series of their derivatives were tested. nih.gov Two of the derivative series exhibited significant fungicidal activities. nih.gov Notably, compounds 3f-4 (EC₅₀ = 0.41 μg/mL) and 3f-28 (EC₅₀ = 0.55 μg/mL) showed superior in vitro fungicidal activity and potent in vivo curative effects against Sclerotinia sclerotiorum. nih.gov Preliminary mechanism studies indicated that these compounds could induce changes in cell membrane permeability, lead to the accumulation of reactive oxygen species, and cause a loss of mitochondrial membrane potential. nih.gov

Another study focused on the synthesis of fluorinated quinoline analogs, with bioassays showing good antifungal activity at a concentration of 50 μg/mL. mdpi.com Several of these compounds demonstrated over 80% activity against S. sclerotiorum. mdpi.com The versatility of the quinoline nucleus allows for the development of structurally diverse derivatives, some of which have shown selective antifungal action against yeasts or filamentous fungi. nih.gov

Compound/Derivative SeriesFungal Strain(s)Key FindingsReference(s)
Quinoline derivatives 3f-4 and 3f-28 Sclerotinia sclerotiorumSuperior in vitro fungicidal activity (EC₅₀ = 0.41 and 0.55 μg/mL, respectively) and potent in vivo effects. nih.gov
Fluorinated quinoline analogs Sclerotinia sclerotiorumGood antifungal activity (>80%) at 50 μg/mL. mdpi.com

Quinoline and its derivatives have historically been a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine being prime examples. nih.govymerdigital.comjocpr.com The rise of drug-resistant Plasmodium falciparum strains has spurred extensive research into novel quinoline-based antimalarials. nih.govjocpr.com

Hybrid molecules, which combine two or more pharmacologically active groups, represent a promising strategy. mdpi.comrsc.org Researchers have synthesized quinoline-ferrocene hybrids and quinoline-artemisinin hybrids that have shown good antiplasmodial activity in vitro. mdpi.com Some of these hybrid compounds were found to be more potent than chloroquine against both sensitive and resistant strains of P. falciparum. ymerdigital.com

The structural optimization of the quinoline nucleus is a key focus, involving modifications to enhance efficacy and overcome resistance. jocpr.com For instance, the introduction of a vinyl group at the C2 position of the quinoline is believed to improve antimalarial potency. nih.gov Dual-target pharmaceuticals are also being explored, with some 4-aminoquinoline (B48711) hybrids demonstrating both antimalarial and anti-inflammatory properties. rsc.org

Anticancer Research Applications as Scaffolds

The quinoline scaffold is a significant motif in the design of anticancer agents, with derivatives exhibiting a range of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with angiogenesis. researchgate.netarabjchem.orgekb.eg

Numerous studies have evaluated the antiproliferative activity of quinoline derivatives in various cancer cell lines. For instance, novel quinoline derivatives synthesized via a multi-component reaction were assessed for their cytotoxicity against lung cancer cell lines. dut.ac.za Some of these poly-functionalized dihydropyridine (B1217469) quinoline compounds showed good potential as anticancer drugs, with their toxicity being dose-dependent. dut.ac.za

Quinoline-chalcone hybrids have also been extensively investigated. rsc.org These hybrids have shown moderate to good activity against human breast, lung, and melanoma cancer cell lines, with some compounds exhibiting more potent activity than the standard drug doxorubicin. rsc.org The antiproliferative effects of these compounds are often dose- and time-dependent. rsc.org The presence of certain substituents on the aromatic ring of the chalcone (B49325) moiety can significantly influence the antiproliferative activity. rsc.org

Furthermore, acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have been tested for their anticancer activity against human amelanotic melanoma, breast adenocarcinoma, and lung adenocarcinoma cell lines. mdpi.com The derivative 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated the highest activity against all three cancer lines, with efficacy comparable to cisplatin (B142131) and doxorubicin, while showing no toxicity to normal human dermal fibroblasts. mdpi.com

Compound/DerivativeCancer Cell Line(s)Key FindingsReference(s)
Poly-functionalized dihydropyridine quinoline compounds Lung cancerGood potential as anticancer drugs; dose-dependent cytotoxicity. dut.ac.za
Quinoline-chalcone hybrids Breast, lung, melanomaModerate to good activity, some more potent than doxorubicin. rsc.org
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide Amelanotic melanoma, breast adenocarcinoma, lung adenocarcinomaHigh activity, comparable to cisplatin and doxorubicin; no toxicity to normal cells. mdpi.com

A key mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of enzymes crucial for cancer cell survival and proliferation. ijmphs.com Protein kinases are a major target, and numerous quinoline-based kinase inhibitors have been developed, with several receiving FDA approval for clinical use. ekb.egnih.gov

Quinoline derivatives have been shown to inhibit a variety of kinases, including Pim-1 kinase, which is involved in controlling apoptosis. ijmphs.com Some quinoline compounds have demonstrated potent Pim-1 kinase inhibitory activity, leading to apoptosis and cell cycle arrest in prostate cancer cell lines. ijmphs.com The PI3K/Akt/mTOR pathway is another critical target, and several quinoline derivatives, including imidazo[4,5-c]quinolines, have shown inhibitory activity against this pathway. nih.gov

Topoisomerases, enzymes that regulate DNA topology, are also important targets for anticancer drugs. rsc.org Quinoline-chalcone hybrids have been developed as topoisomerase inhibitors, acting by trapping the covalent DNA-enzyme intermediates. rsc.org Additionally, some quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site of tubulin and disrupting microtubule dynamics, which is essential for cell division. ekb.egrsc.org

Research into Other Pharmacological Activities

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov This has led to extensive research into their potential as therapeutic agents.

Enzyme Modulation Studies (e.g., Lipoxygenase, Glucosidase, Acetylcholinesterase)

Quinoline derivatives have been the subject of numerous studies for their ability to modulate the activity of various enzymes. Research has shown that these compounds can act as inhibitors for a range of enzymes implicated in different diseases. For instance, various quinoline-based compounds have been identified as potent inhibitors of enzymes such as human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is a target for cancer and autoimmune diseases. rsc.orgrsc.org Some derivatives have also shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.gov

Recent studies have highlighted the potential of quinoline derivatives to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. biorxiv.orgnih.gov Specifically, certain quinoline analogs demonstrated low micromolar inhibitory effects on human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.orgnih.gov The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate. biorxiv.orgnih.gov

Furthermore, novel quinoline derivatives have been designed and evaluated as dual-target inhibitors of EGFR and HER-2, which are key targets in cancer therapy. rsc.org Other studies have identified quinoline derivatives with moderate inhibitory activity against Pim-1 kinase, another enzyme involved in cancer progression. nih.gov The table below summarizes the enzyme inhibitory activities of various quinoline derivatives.

Enzyme Target Type of Quinoline Derivative Observed Activity Reference
EGFR/HER-2Quinoline-based dual-target inhibitorsPotent inhibition, with IC50 values in the nanomolar range for some compounds. rsc.org
Pim-1 KinaseNovel quinoline derivativesModerate inhibitory activity. nih.gov
Human Dihydroorotate Dehydrogenase (hDHODH)Substituted quinoline-2-carboxamide (B1208818) derivativesPotent inhibition, with IC50 values as low as 9.7 nM for some compounds. rsc.orgrsc.org
DNA Methyltransferases (e.g., DNMT1)Quinoline-based analogsLow micromolar inhibitory potency. biorxiv.orgnih.gov
DNA Gyrase and Topoisomerase IVNovel quinoline derivativesPotent in vitro antibacterial activity through dual-targeting. nih.gov

While direct studies on 2-Propyn-1-ol, 3-(6-quinolinyl)- are not available, the extensive research on other quinoline derivatives suggests that this compound and its analogs could also exhibit enzyme-modulating properties and warrant investigation.

Receptor Binding and Signaling Pathway Investigations

The interaction of quinoline derivatives with biological receptors and their impact on signaling pathways are critical areas of pharmacological research. For example, certain quinoline-based compounds have been developed as inhibitors of the multidrug resistance protein 2 (MRP2), a transporter protein that can contribute to drug resistance in cancer cells. nih.gov

The development of a novel thymidylate synthase (TS) inhibitor, which incorporates a quinoline-like structure, highlights the potential for these compounds to interact with specific cellular uptake receptors. nih.gov This particular inhibitor was designed to be selectively transported into tumor cells via the α-folate receptor, which is overexpressed in certain cancers. nih.gov This targeted delivery approach has the potential to enhance efficacy while reducing systemic toxicity. nih.gov

Furthermore, some quinoline-based compounds have been shown to induce a DNA damage response in cancer cells through the activation of the p53 signaling pathway. biorxiv.orgnih.gov This indicates that quinoline derivatives can influence fundamental cellular processes that are critical in cancer biology. Given these precedents, investigations into the receptor binding profile and effects on signaling pathways of 2-Propyn-1-ol, 3-(6-quinolinyl)- could reveal novel therapeutic opportunities.

Material Science and Chemical Technology Research Applications

Beyond their biological activities, the structural features of 2-Propyn-1-ol, 3-(6-quinolinyl)- suggest potential applications in material science and chemical technology.

Role as Corrosion Inhibitors

Propargyl alcohol (2-propyn-1-ol) is a well-known corrosion inhibitor, particularly for protecting metals like stainless steel in acidic environments. wikipedia.orgnih.govspectrumchemical.comijaers.com It functions by adsorbing onto the metal surface, which can prevent or delay the corrosive action of acids. ijaers.com Quinoline and its derivatives have also been utilized as corrosion inhibitors. wikipedia.org The combination of the propargyl alcohol moiety and the quinoline ring in 2-Propyn-1-ol, 3-(6-quinolinyl)- suggests a strong potential for this compound and its derivatives to serve as effective corrosion inhibitors. The nitrogen atom in the quinoline ring and the triple bond in the propargyl alcohol group can act as active centers for adsorption on metal surfaces.

Applications in Polymer Chemistry and Functional Materials

The propargyl group, with its terminal alkyne functionality, is a valuable building block in polymer chemistry. The triple bond can participate in various polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), to create functional polymers. The incorporation of the quinoline moiety into a polymer backbone could impart desirable properties such as thermal stability, fluorescence, or biological activity to the resulting material. Quinoline derivatives are utilized in the creation of dyes and smart materials, and the development of new synthetic methods for quinoline derivatives is of great interest for creating functional materials. mdpi.com Therefore, 2-Propyn-1-ol, 3-(6-quinolinyl)- could be a useful monomer or cross-linking agent in the synthesis of novel polymers and functional materials with tailored properties.

Utilization as Advanced Chemical Intermediates in Research and Development

Both quinoline and propargyl alcohol are versatile intermediates in organic synthesis. wikipedia.orgrsc.org The synthesis of quinoline derivatives through various methods, including multicomponent reactions, is an active area of research to generate diverse molecular architectures. rsc.orgrsc.org Propargyl alcohol and its derivatives are used in the synthesis of a wide range of organic compounds. wikipedia.org The compound 2-Propyn-1-ol, 3-(6-quinolinyl)- combines these two valuable synthons. The hydroxyl group and the alkyne group of the propargyl moiety, along with the reactive quinoline ring, provide multiple sites for further chemical transformations. This makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific functions. For example, 3-trimethylsilyl-2-propyn-1-ol, a derivative of propargyl alcohol, is used as a reagent in the synthesis of pharmaceutical compounds. lookchem.com

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-(6-quinolinyl)-2-propyn-1-ol?

  • Methodological Answer : Synthesis typically involves coupling the quinolinyl moiety with a propargyl alcohol derivative. A common approach is the Sonogashira coupling reaction , which uses a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst to link the alkyne group of propargyl alcohol with a halogenated quinoline precursor (e.g., 6-bromoquinoline). Reaction conditions (temperature, solvent, and inert atmosphere) must be optimized to avoid side reactions like alkyne polymerization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(6-quinolinyl)-2-propyn-1-ol?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the alkyne proton (δ ~2.5 ppm) and quinolinyl aromatic signals. DEPT-135 distinguishes CH₂ and CH groups.
  • FT-IR : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers assess the stability of 3-(6-quinolinyl)-2-propyn-1-ol under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Expose samples to UV/visible light and monitor degradation via HPLC.
  • Humidity Control : Store in desiccators at controlled humidity levels (e.g., 25°C/60% RH) and track changes over time.
    Always adhere to safety protocols (e.g., PPE, fume hoods) due to the compound’s reactive alkyne group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(6-quinolinyl)-2-propyn-1-ol in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks.
  • Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd complexes) to optimize regioselectivity.
  • Quantitative Structure-Property Relationship (QSPR) : Use platforms like CC-DPS to correlate structural features (e.g., alkyne bond length, quinolinyl substituents) with reaction outcomes. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental catalytic activity in quinolinyl-propargyl derivatives?

  • Methodological Answer :
  • Controlled Variable Testing : Isolate variables (e.g., catalyst loading, solvent polarity) to identify discrepancies. For example, Pd leaching in Sonogashira coupling may reduce yield despite favorable DFT predictions.
  • Multi-Technique Validation : Combine NMR reaction monitoring, X-ray crystallography (for intermediate structures), and kinetic isotope effects (KIEs) to reconcile data.
  • Chemometric Analysis : Apply multivariate statistics to distinguish noise from significant trends in large datasets .

Q. What methodologies optimize regioselectivity in multi-step syntheses involving 3-(6-quinolinyl)-2-propyn-1-ol?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily block the hydroxyl group (e.g., with TMSCl) to prevent undesired alkyne oxidation during subsequent reactions.
  • Catalyst Screening : Test ligands (e.g., biphenylphosphines) to enhance Pd-catalyzed coupling efficiency.
  • Flow Chemistry : Use microreactors to control reaction kinetics and minimize side products. Post-reaction, employ HPLC-MS to quantify regioselective vs. non-selective products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.